1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine -

1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine

Catalog Number: EVT-4395538
CAS Number:
Molecular Formula: C23H32N2O4
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Sufentanil (N-{4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-N-phenylpropanamide) is a potent synthetic opioid analgesic. It exhibits a rapid onset of action and is significantly more potent than morphine. Sufentanil has a relatively short duration of action and a high safety margin. []
  • Relevance: Sufentanil shares several structural similarities with 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine, including the presence of a 4-(methoxymethyl)piperidine ring and an amide linkage. While sufentanil features a thienylethyl substituent on the piperidine nitrogen and a phenylpropanamide group, the target compound has a cyclopropylcarbonyl group and a phenoxy-linked piperidine ring. These variations highlight the exploration of different substituents and linkers within this class of compounds for optimizing analgesic properties. [, ]
  • Compound Description: R 30 730, similar to sufentanil, is a potent analgesic with a rapid onset and short duration of action. It is characterized by an unusually high safety margin. []
  • Relevance: R 30 730 is structurally very similar to sufentanil, differing only in the lack of a carbonyl group within the propanamide side chain. It represents a closely related analog explored in the study of structure-activity relationships among 4-substituted fentanyl derivatives. This comparison emphasizes the influence of subtle structural modifications on pharmacological properties within this class. []

Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

  • Compound Description: R 31 833 is identified as a highly potent analgesic within a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides. Its potency significantly surpasses that of morphine. []
  • Relevance: R 31 833 shares the core structure of a 4-substituted piperidine ring linked to a phenylpropanamide moiety with 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine. The presence of different substituents on the piperidine nitrogen (a phenylethyl group in R 31 833 versus a methoxymethyl group in the target compound) and the variation in the amide substituent (1-oxopropyl vs. cyclopropylcarbonyl) highlight the exploration of diverse structural modifications for modulating analgesic activity within this class of compounds. []
  • Compound Description: R 32 792, belonging to the same series as R 31 833, stands out for its extended duration of analgesic action. []
  • Relevance: R 32 792, like R 31 833, demonstrates the structural variations explored within the 4-substituted fentanyl derivative series. The key difference between R 32 792 and 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine lies in the presence of a methyl group at the 3-position of the piperidine ring and the nature of the N-acyl substituent. This highlights the impact of stereochemistry and substituent variations on the duration of action for these analgesics. []

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

  • Compound Description: R 33 352, another 4-substituted fentanyl derivative, is noted for its relatively short duration of analgesic action. []
  • Relevance: The structural comparison of R 33 352 with 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine underscores the impact of substituent modifications on the duration of analgesic effects. Specifically, the presence of a thienylethyl group on the piperidine nitrogen and a 1-oxopropyl group on the amide nitrogen in R 33 352, compared with a methoxymethyl group and a cyclopropylcarbonyl group in the target compound, respectively, highlights the structure-activity relationships investigated within this series. []

Methyl 4-[N-(cyclopropyl-carbonyl)-N-phenylamino-]-1(2-phenylethyl)-4-piperidinecarboxylate (R32767)

  • Compound Description: R32767 is a 4-substituted fentanyl derivative that has been structurally characterized using crystallography. []
  • Relevance: The structural analysis of R32767, particularly the angles between the aromatic rings and the piperidine ring, has been investigated in relation to the compound's toxicity. The cyclopropylcarbonyl moiety in R32767 is also a key structural feature in 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine. This common element, along with the shared piperidine and phenyl rings, emphasizes the significance of these structural components in the development of fentanyl analogs. []

N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide (R 32557)

  • Compound Description: R32557 is a 4-substituted fentanyl derivative whose crystal structure has been determined. []

Raloxifene

  • Compound Description: Raloxifene ([2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy] phenyl]methanone hydrochloride) is a selective estrogen receptor modulator (SERM). []
  • Relevance: Raloxifene and 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine both feature a piperidine ring connected to a phenoxy linker. Although they belong to different therapeutic classes and have distinct core structures, this shared structural motif highlights the relevance of the piperidine-phenoxy combination in medicinal chemistry. []

[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (4c)

  • Compound Description: This compound, also a SERM, is a potent analog of raloxifene with enhanced estrogen antagonist properties. []
  • Relevance: This compound further exemplifies the importance of the piperidine-phenoxy structural element, also present in 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine, in the context of SERM development. The modifications made to the core structure of raloxifene, leading to this analog, demonstrate the ongoing efforts to optimize the pharmacological profile within this class of compounds. []

1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine

  • Compound Description: This compound is identified as a related substance in the synthesis of the anti-tuberculosis drug (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy] methyl]imidazo[2,1-b]oxazole. []
  • Relevance: The presence of a 4-(trifluoromethoxy)phenoxy)piperidine moiety in this compound and the target compound draws a structural connection. This shared motif suggests a potential common starting material or synthetic intermediate in their respective syntheses. []

4-{4-[4-(Trifluoromethoxy)-phenoxy]piperidin-1-yl}phenol

  • Compound Description: This compound is another related substance found during the synthesis of (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy] methyl]imidazo[2,1-b]oxazole. []
  • Relevance: This compound, sharing the 4-(trifluoromethoxy)phenoxy)piperidine unit with the target compound, further supports the possibility of common synthetic pathways or intermediates in their preparation. The presence of a phenolic hydroxyl group in this compound, absent in 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine, might indicate a potential site for further derivatization or a point of divergence in their synthetic routes. []

4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenyl methane sulfonate

  • Compound Description: Identified as a related substance in the synthesis of an anti-tuberculosis drug, this compound provides further insight into the synthetic steps involved. []
  • Relevance: The presence of a methanesulfonate group in this compound, absent in 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine, suggests its role as a potential protecting group or activating agent in the synthetic route. This comparison highlights the importance of protecting group strategies in complex molecule synthesis. []

Alfentanil

  • Compound Description: Alfentanil is a potent opioid analgesic that undergoes extensive metabolism in the liver. []
  • Relevance: The metabolism of alfentanil produces a series of metabolites that share structural elements with 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine. These metabolites highlight common metabolic transformations, such as N-dealkylation and O-demethylation, that might also occur with the target compound. Understanding these metabolic pathways is crucial for assessing drug efficacy and safety. []

N-[4-(hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide

  • Compound Description: This is a key metabolite of alfentanil, formed through oxidative N-dealkylation at the piperidine nitrogen. [, ]
  • Relevance: This alfentanil metabolite shares the N-phenylpropanamide motif with the target compound, highlighting a common structural element within the opioid analgesic class. The presence of a hydroxymethyl substituent on the piperidine ring in this metabolite, as opposed to a methoxymethyl group in 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine, demonstrates a potential metabolic pathway for the target compound. [, ]

N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (noralfentanil)

  • Compound Description: Noralfentanil is a major metabolite of alfentanil formed through O-demethylation. [, ]
  • Relevance: This metabolite bears a striking structural resemblance to 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine, sharing the N-(4-(methoxymethyl)-4-piperidinyl)-N-phenylpropanamide core structure. This similarity underscores the importance of this specific motif in opioid pharmacology. The primary difference lies in the presence of a cyclopropylcarbonyl group and a phenoxy-linked piperidine ring in the target compound, suggesting potential modifications to modulate its activity or metabolic stability. [, ]

N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1-H-tetrazol-1-yl)ethyl]-4-(hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide (desmethylalfentanil)

  • Compound Description: Desmethylalfentanil is a metabolite of alfentanil, arising from a combination of metabolic transformations. []
  • Relevance: Although more structurally complex, this alfentanil metabolite shares the core N-phenylpropanamide and piperidine ring system with 1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine. The presence of a tetrazole ring and additional substituents in desmethylalfentanil exemplifies the diversity of metabolic products that can arise from seemingly simple starting structures. []

Properties

Product Name

1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine

IUPAC Name

cyclopropyl-[4-[4-[4-(methoxymethyl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H32N2O4/c1-28-16-17-8-12-24(13-9-17)23(27)19-4-6-20(7-5-19)29-21-10-14-25(15-11-21)22(26)18-2-3-18/h4-7,17-18,21H,2-3,8-16H2,1H3

InChI Key

BQZVKMJUBYRQLM-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.